

Technical Guide: 2-AminoFluorene-D11 for Research Applications

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Compound of Interest

Compound Name: 2-AminoFluorene-D11

Cat. No.: B1529843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-AminoFluorene-D11**, a deuterated analog of the well-studied arylamine, 2-Aminofluorene. This guide is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Data

Quantitative data for **2-AminoFluorene-D11** and its non-deuterated counterpart, 2-Aminofluorene, are summarized below for easy reference and comparison.

Property	2-AminoFluorene-D11	2-Aminofluorene
CAS Number	347841-44-5	153-78-6 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ D ₁₁ N	C ₁₃ H ₁₁ N [1]
Molecular Weight	192.30 g/mol	181.23 g/mol [1] [2] [3] [4]
Appearance	White to tan solid	White to tan solid [4]
Melting Point	Not specified	125-132 °C [4]

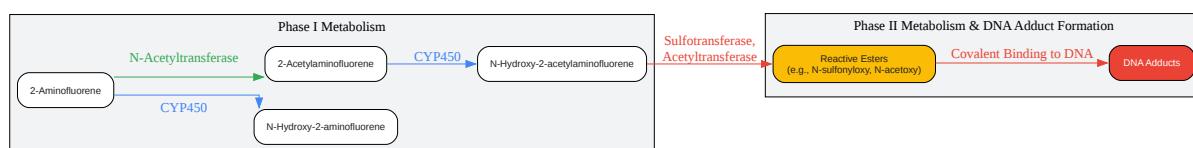
Scientific Background: Carcinogenicity of 2-Aminofluorene

2-Aminofluorene (2-AF) is a synthetic arylamine that has been extensively studied as a model carcinogen.^[4] Its carcinogenicity is not a direct action of the molecule itself but rather a consequence of its metabolic activation into reactive electrophiles that can form covalent adducts with DNA.^{[1][6]} This DNA damage, if not properly repaired, can lead to mutations and ultimately initiate tumorigenesis.^[6]

The metabolic activation of 2-AF is a complex process involving several enzymatic pathways, primarily in the liver.^[6] Key steps include N-acetylation to form 2-acetylaminofluorene (2-AAF) and N-oxidation by cytochrome P450 enzymes to yield N-hydroxy-2-aminofluorene.^[6] These intermediates can be further metabolized to highly reactive species that readily bind to DNA, forming adducts that are considered a crucial step in the initiation of cancer.^{[7][8]}

Metabolic Activation Pathway of 2-Aminofluorene

The following diagram illustrates the key steps in the metabolic activation of 2-Aminofluorene, leading to the formation of DNA-reactive metabolites.



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Metabolic activation pathway of 2-Aminofluorene.

Experimental Protocols: Quantification of 2-Aminofluorene using 2-AminoFluorene-D11 by LC-

MS/MS

The use of a stable isotope-labeled internal standard, such as **2-AminoFluorene-D11**, is the gold standard for the accurate quantification of 2-Aminofluorene in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.

Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Collection and Fortification: Collect the biological sample (e.g., 1 mL of urine or plasma). Fortify the sample with a known concentration of **2-AminoFluorene-D11** in a suitable solvent (e.g., methanol).
- Enzymatic Hydrolysis (for urine samples): To measure total 2-Aminofluorene (free and conjugated), treat the urine sample with β -glucuronidase/arylsulfatase at 37°C for a minimum of 4 hours to deconjugate the metabolites.
- Solid-Phase Extraction:
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load the pre-treated sample onto the SPE cartridge.
 - Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

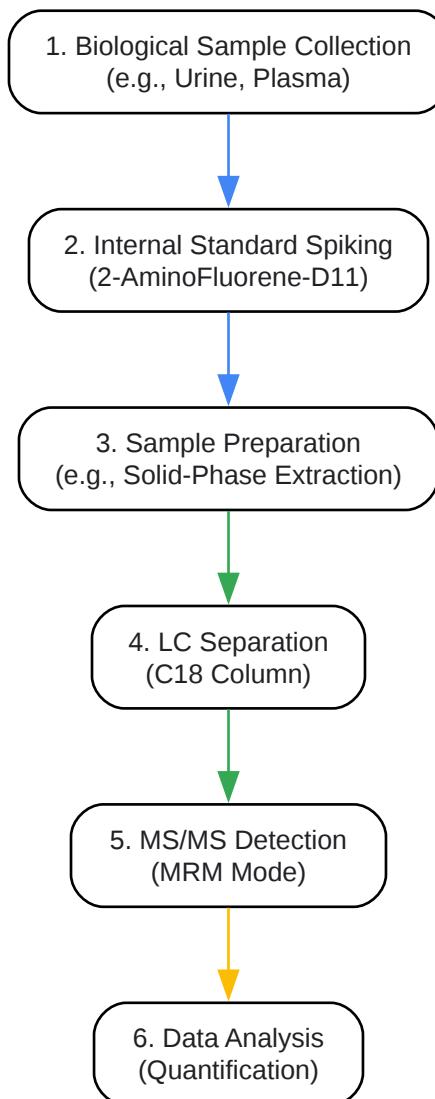
LC-MS/MS Analysis

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 2-Aminofluorene: Precursor ion (m/z) 182.1 → Product ion (m/z) 165.1
 - **2-AminoFluorene-D11:** Precursor ion (m/z) 193.2 → Product ion (m/z) 174.2
 - Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of 2-Aminofluorene in a biological matrix using a deuterated internal standard.



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Workflow for 2-Aminofluorene analysis.

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